Labeling Kinetics: PYBG-BODIPY Achieves 36% Faster Covalent Reaction than PYBG-TMR
In a direct kinetic comparison using purified SNAP-HisTag protein, PYBG-BODIPY exhibited a second-order rate constant of 380 s⁻¹ M⁻¹, which is 36% faster than the 280 s⁻¹ M⁻¹ measured for PYBG-TMR under identical conditions [1]. The reaction reached completion within 10 minutes for both substrates, confirming rapid labeling suitable for live-cell applications [1]. This quantitative difference in labeling efficiency is critical for time-sensitive experiments where signal development must outpace biological dynamics.
| Evidence Dimension | Second-order rate constant for SNAP-tag labeling reaction |
|---|---|
| Target Compound Data | 380 s⁻¹ M⁻¹ |
| Comparator Or Baseline | PYBG-TMR (280 s⁻¹ M⁻¹) |
| Quantified Difference | +100 s⁻¹ M⁻¹ (36% faster) |
| Conditions | Purified SNAP-HisTag protein in vitro; fluorescence recovery assay; pH 7.4; 25°C |
Why This Matters
Faster labeling kinetics enable shorter incubation times, reducing cytotoxicity and enabling higher temporal resolution in live-cell imaging experiments.
- [1] Song, X., Wang, C., Han, Z., Xu, Y., & Xiao, Y. (2015). Terminal alkyne substituted O6-benzylguanine for versatile and effective syntheses of fluorescent labels to genetically encoded SNAP-tags. RSC Advances, 5, 23646-23649. DOI: 10.1039/C4RA17072E. View Source
